Para-Substituted Phenylethylamine Sulfonamide vs. Meta-Substituted Congener: Direct 5-HT₆ Receptor Affinity Comparison
In a head-to-head radioligand binding study conducted within the same experimental series, the para-substituted N-[4-(2-aminoethyl)phenyl]benzenesulfonamide (compound 18) exhibited a Ki of 38 ± 16 nM at human 5-HT₆ receptors, compared to the meta-substituted analog N-[3-(2-aminoethyl)phenyl]benzenesulfonamide (compound 6c) which displayed a Ki of 21 ± 6 nM [1]. Both compounds were evaluated under identical assay conditions using a scintillation proximity assay (SPA) format with radiolabeled ligand at cloned human 5-HT₆ receptors [1].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT₆ serotonin receptors |
|---|---|
| Target Compound Data | Ki = 38 ± 16 nM (para-substituted, compound 18) |
| Comparator Or Baseline | Ki = 21 ± 6 nM (meta-substituted, compound 6c); Ki = 52 ± 12 nM (N,N-dimethyl tertiary amine analog, compound 6a); Ki = 2840 ± 410 nM (aniline analog without ethylene spacer, compound 14) |
| Quantified Difference | Para-substituted analog exhibits ~1.8-fold lower affinity than meta-substituted congener; ~7.6-fold higher affinity than the primary amine analog lacking the ethylene spacer (compound 14); affinity is highly sensitive to alkyl chain length (two methylene units optimal; one methylene: 290 nM; three methylenes: 230 nM) |
| Conditions | Radioligand binding assay using scintillation proximity assay (SPA) format at cloned human 5-HT₆ receptors; SEM values from n ≥ 3 independent determinations |
Why This Matters
The para-substitution pattern confers a distinct and reproducible 5-HT₆ affinity profile that cannot be assumed from meta-substituted analog data; researchers studying positional isomer effects on GPCR binding or requiring the para-substituted chemotype for SAR library completeness must source this specific regioisomer.
- [1] Gladysz, R.; Dukat, M.; Young, R.; Glennon, R. A. Binding of Sulfonyl-Containing Arylalkylamines at Human 5-HT₆ Serotonin Receptors. J. Med. Chem. 2006, 49 (17), 5217–5225. Data from Table 1: compounds 6a, 6c, 12, 13, 14, 18. DOI: 10.1021/jm060469q. View Source
